Methyl 3-chloro-5-iodobenzoate
Overview
Description
Methyl 3-chloro-5-iodobenzoate is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-iodobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct iodination of methyl 3-chlorobenzoate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.
Reduction Reactions: The compound can be reduced to the corresponding methyl 3-chlorobenzoate by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate in organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Coupling: Biaryl or vinyl-substituted benzoates.
Reduction: Methyl 3-chlorobenzoate.
Scientific Research Applications
Methyl 3-chloro-5-iodobenzoate is used in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-iodobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing chlorine and iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chlorobenzoate: Lacks the iodine atom, making it less reactive in coupling reactions.
Methyl 5-iodobenzoate: Lacks the chlorine atom, affecting its reactivity and selectivity in certain reactions.
Methyl 3-bromo-5-iodobenzoate: Contains a bromine atom instead of chlorine, which can alter its reactivity and the types of reactions it undergoes.
Uniqueness
Methyl 3-chloro-5-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This dual substitution pattern provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including substitution, coupling, and reduction, makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-chloro-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSIXLJPASGHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641027 | |
Record name | Methyl 3-chloro-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-85-6 | |
Record name | Benzoic acid, 3-chloro-5-iodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-chloro-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-chloro-5-iodo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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